(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Overview
Description
®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an aminomethyl group, and two fluorine atoms attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine typically involves several steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminomethyl group and the Boc protecting group. The fluorine atoms are then introduced through a fluorination reaction. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine may involve optimization of the synthetic route to improve efficiency and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener and more sustainable processes.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active aminomethyl group, which can then participate in various biochemical pathways. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine include other pyrrolidine derivatives with different substituents, such as:
- ®-1-Boc-2-(aminomethyl)-pyrrolidine
- ®-1-Boc-2-(aminomethyl)-4-fluoropyrrolidine
- ®-1-Boc-2-(aminomethyl)-4,4-dichloropyrrolidine
Uniqueness
The uniqueness of ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine lies in the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRFRDWLNRHXMY-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121036 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407991-24-5 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1407991-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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